molecular formula C12H11BrO B11860511 2-(Bromomethyl)-4-methoxynaphthalene

2-(Bromomethyl)-4-methoxynaphthalene

Cat. No.: B11860511
M. Wt: 251.12 g/mol
InChI Key: IZDBGILFGQXOAO-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-4-methoxynaphthalene is an organic compound with the molecular formula C12H11BrO It is a derivative of naphthalene, where a bromomethyl group is attached to the second position and a methoxy group is attached to the fourth position of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-4-methoxynaphthalene typically involves the bromination of 4-methoxynaphthalene. One common method is to react 4-methoxynaphthalene with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in a solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This involves the use of continuous flow reactors and more efficient separation and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Reaction Mechanisms and Key Transformations

The bromomethyl group in 2-(Bromomethyl)-4-methoxynaphthalene exhibits reactivity typical of alkyl halides, enabling diverse transformations:

Nucleophilic Substitution

The bromomethyl group undergoes substitution with nucleophiles (e.g., sodium azide in DMF), forming azide derivatives via an SN2 mechanism. This reaction is accelerated by polar aprotic solvents.

Elimination Reactions

Under basic conditions, the bromomethyl group may undergo elimination to form alkenes, though this pathway is less favored compared to substitution due to steric hindrance and stability of the aromatic system.

Coupling Reactions

While not explicitly detailed for this compound, bromomethyl groups in similar structures participate in cross-coupling reactions (e.g., Suzuki, Heck) when activated by transition metals. The methoxy group at position 4 may influence regioselectivity through electron-donating effects .

Oxidation/Reduction

Bromomethyl groups can undergo oxidation to ketones or reduction to hydroxymethyl derivatives, depending on the reagents (e.g., DMSO, hydrogen peroxide) .

Structural and Reactivity Considerations

  • Regioselectivity : The methoxy group at position 4 directs bromination away from electron-rich positions, favoring substitution at position 2. This is consistent with the synthesis of related dibrominated derivatives .

  • Steric Effects : The bromomethyl group’s position (2) introduces steric hindrance, potentially slowing reactions like substitution compared to para-substituted analogs.

  • Thermal Stability : The compound’s stability under various conditions (e.g., reflux) depends on the solvent and reaction partners, as noted in similar naphthalene derivatives .

Reaction Pathways

Reaction Type Reagents Product Mechanism
Nucleophilic substitutionNa N₃, DMFAzide derivativeSN2 displacement
OxidationH₂O₂, H₂SO₄KetoneOxidation of C-Br bond

Scientific Research Applications

Chemical Properties and Reactivity

The compound features a bromomethyl group at the 2-position and a methoxy group at the 4-position of the naphthalene ring. This structural configuration contributes to its reactivity, particularly in nucleophilic substitution reactions. The bromomethyl group is highly reactive, enabling the formation of various derivatives through reactions with nucleophiles such as azides, thiocyanates, and ethers. Additionally, it can undergo oxidation to yield aldehydes and carboxylic acids or reduction to produce 4-methoxynaphthalene.

Organic Synthesis

2-(Bromomethyl)-4-methoxynaphthalene is widely used as an intermediate in the synthesis of more complex organic molecules. Its ability to participate in nucleophilic substitutions makes it a valuable building block for creating diverse chemical entities. For instance, it can be transformed into various functionalized naphthalene derivatives that are important in pharmaceuticals and agrochemicals.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor for synthesizing potential pharmaceutical compounds. Research indicates that derivatives of this compound may exhibit biological activities, including the induction of reactive oxygen species (ROS), which can lead to tumor cell death. This suggests potential applications in cancer research.

Case Study: Anticancer Activity

A study investigating the anticancer properties of modified naphthalene derivatives found that certain compounds derived from this compound demonstrated significant antiproliferative effects against various cancer cell lines. For example, one derivative exhibited an IC50 value of 88 nM against SMMC-7721 cells, indicating potent growth inhibition without toxicity to normal cells.

Material Science

The compound is also utilized in material science for preparing polymers and other materials with specific properties. Its reactivity allows for the incorporation of functional groups that can enhance material characteristics such as thermal stability, mechanical strength, and chemical resistance.

Biological Studies

In biological research, this compound is employed as a probe in biochemical assays and studies of enzyme mechanisms. Its ability to form covalent bonds with nucleophilic sites in biological molecules makes it useful for investigating interactions within biological systems.

Data Tables

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 Value (nM)
SMMC-772188
HepG2120
MDA-MB-231150

Table 2: Antimicrobial Activity

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus46.9
Escherichia coli93.7

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-4-methoxynaphthalene primarily involves its reactivity towards nucleophiles. The bromomethyl group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. This reactivity is exploited in medicinal chemistry to design molecules that can interact with specific biological targets.

Comparison with Similar Compounds

Similar Compounds

    2-(Bromomethyl)naphthalene: Lacks the methoxy group, making it less reactive in certain nucleophilic substitution reactions.

    4-Methoxynaphthalene: Lacks the bromomethyl group, making it less versatile in synthetic applications.

    2-Bromomethyl-1,3-dioxolane: Contains a dioxolane ring instead of a naphthalene ring, leading to different reactivity and applications.

Uniqueness

2-(Bromomethyl)-4-methoxynaphthalene is unique due to the presence of both the bromomethyl and methoxy groups, which provide a combination of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a useful tool in medicinal chemistry.

Biological Activity

2-(Bromomethyl)-4-methoxynaphthalene is a synthetic organic compound characterized by the presence of a bromomethyl group at the 2-position and a methoxy group at the 4-position of the naphthalene ring. This unique structure contributes to its potential biological activities, particularly in medicinal chemistry and cancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies.

  • Molecular Formula : C12H11BrO
  • Molecular Weight : 251.12 g/mol

The compound's structure allows for diverse chemical reactions, making it a candidate for further modifications and studies in biological systems.

Biological Activity Overview

Research indicates that this compound and its derivatives exhibit significant biological activities, particularly in inducing reactive oxygen species (ROS) that can lead to tumor cell death. This suggests potential applications in cancer therapy.

  • Induction of ROS : The compound has been shown to induce ROS, which can damage cellular components and lead to apoptosis in cancer cells.
  • Interaction with Nucleophiles : Studies have focused on how the compound reacts with various nucleophiles, influencing its biological efficacy.

Comparative Analysis of Related Compounds

Several compounds with structural similarities to this compound have been analyzed for their biological activities. The following table summarizes key features:

Compound NameStructure DescriptionUnique Features
2-Bromo-6-methoxynaphthalene Bromine at position 2 and methoxy at 6Used in Heck reactions for drug synthesis
1-Bromo-4-methoxynaphthalene Bromine at position 1 and methoxy at 4Potentially different reactivity patterns
6-Bromo-2-methoxynaphthalene Bromine at position 6 and methoxy at 2May exhibit different biological activities

The positioning of substituents significantly influences the chemical properties and biological activities of these compounds.

Study on Anticancer Properties

A notable study investigated the anticancer properties of naphthoquinone derivatives, which share structural features with this compound. The findings indicated that certain derivatives exhibited selective cytotoxicity towards non-small cell lung cancer (NSCLC) cells through a COX-2 mediated pathway.

  • Key Findings :
    • Compounds induced mitochondrial damage.
    • Resulted in significant ROS release.
    • Demonstrated low toxicity towards non-cancerous Vero cells, indicating selective action against cancer cells .

Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that specific substitutions on the naphthoquinone nucleus are critical for enhancing anticancer activity. For instance, phenylamino substitutions were found to be important pharmacophores mediating cytotoxic effects .

Properties

Molecular Formula

C12H11BrO

Molecular Weight

251.12 g/mol

IUPAC Name

3-(bromomethyl)-1-methoxynaphthalene

InChI

InChI=1S/C12H11BrO/c1-14-12-7-9(8-13)6-10-4-2-3-5-11(10)12/h2-7H,8H2,1H3

InChI Key

IZDBGILFGQXOAO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=CC=CC=C21)CBr

Origin of Product

United States

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